2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a dibenzofuran moiety
Preparation Methods
The synthesis of 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the dibenzofuran derivative with a sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the aromatic rings to introduce the dimethyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the dibenzofuran moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include:
2,5-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: This compound has a similar structure but includes an oxo group, which can alter its reactivity and biological activity.
N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity compared to its analogs .
Biological Activity
The compound 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative that exhibits significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential antitumor and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C27H25NO4S
- Molecular Weight : 459.56 g/mol
- CAS Number : 518304-85-3
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit promising antitumor and antimicrobial activities. The following sections detail these activities based on experimental studies.
Antitumor Activity
The antitumor activity of this compound was evaluated using various cancer cell lines. A study assessed its effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods.
Case Study Findings
-
Cell Lines Tested :
- A549: Human lung adenocarcinoma
- HCC827: Non-small cell lung cancer
- NCI-H358: Lung carcinoma
-
Methods :
- MTS cytotoxicity assays were performed to assess cell viability.
- BrdU proliferation assays measured the rate of DNA synthesis in cells.
-
Results :
- The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- In 2D assays, the IC50 for HCC827 was approximately 6.26 ± 0.33 μM , while in 3D assays it increased to 20.46 ± 8.63 μM , suggesting a reduced efficacy in more complex environments .
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | Data not available | Data not available |
HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
The antimicrobial potential of the compound was also evaluated against various bacterial strains.
Testing Methodology
- The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines.
- Bacterial strains included Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Results Summary
The compound exhibited notable antibacterial activity against both strains tested:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | Data not available |
Staphylococcus aureus | Data not available |
Properties
IUPAC Name |
2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-7-8-14(2)20(11-13)25(22,23)21-15-9-10-19-17(12-15)16-5-3-4-6-18(16)24-19/h7-12,21H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXIMBRQNJFRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.